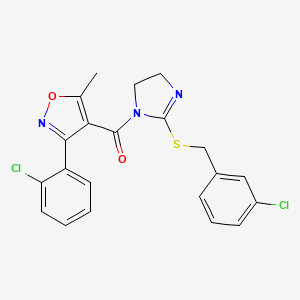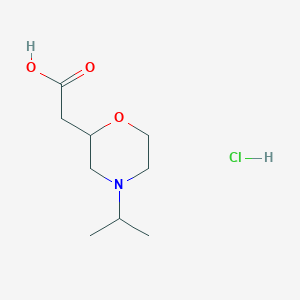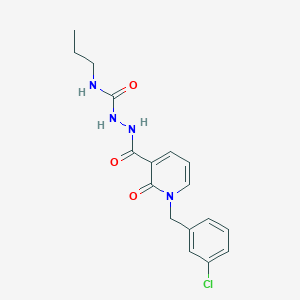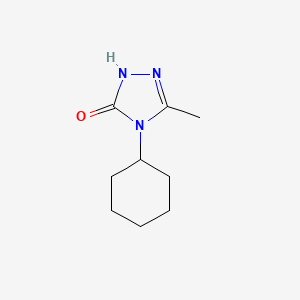
3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide” is an organic molecule that contains a sulfonamide group, a trifluoromethyl group, a piperidine ring, and a tetrahydrothiopyran ring .
Molecular Structure Analysis
The molecular formula of this compound is C11H20F3NO3S, with an average mass of 303.342 Da and a monoisotopic mass of 303.111603 Da .Chemical Reactions Analysis
The trifluoromethyl group in this compound could potentially undergo various reactions. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound .Wissenschaftliche Forschungsanwendungen
Nitroxyl Radicals and Redox Chemistry
Tetrahydro-4H-thiopyran-4-ones (THPTOs) like our compound are valuable reagents for the preparation of stable free nitroxyl radicals. These radicals have applications in redox chemistry, where they participate in electron transfer reactions. Researchers use them to study oxidation-reduction processes, catalysis, and radical-mediated transformations. The trifluoro substituents enhance the stability of these radicals, making them useful in various synthetic methodologies .
Photosensitive Semiconductors
THPTOs find applications in photosensitive semiconductors. These materials absorb light and generate charge carriers (electrons and holes). By incorporating THPTOs into semiconductor devices, researchers can tailor their optical and electronic properties. These compounds contribute to the development of photodetectors, solar cells, and light-emitting diodes (LEDs) .
Electrochromic Materials
Electrochromic materials change color in response to an applied voltage. Our compound’s structure suggests that it could be a promising candidate for electrochromic devices. Researchers investigate its behavior as a switchable material for smart windows, displays, and privacy glass. When voltage is applied, the compound undergoes reversible color changes, making it suitable for energy-efficient applications .
Synthetic Juvenile Hormones and Pheromones
THPTOs have been explored as building blocks for synthetic juvenile hormones and pheromones. These compounds play crucial roles in insect communication, growth regulation, and development. By modifying the THPTO scaffold, researchers can create analogs that mimic natural hormones or pheromones. Such analogs find applications in pest control and agriculture .
Antitumor and Antibacterial Agents
Certain derivatives of THPTOs exhibit antitumor and antibacterial activities. Researchers have characterized compounds with potential in cancer therapy and infection control. These findings open avenues for drug development, where our compound’s structural motifs could inspire novel agents .
Inhibitors of Phosphodiesterase and β-Secretase (BACE1)
THPTOs have shown promise as inhibitors of enzymes involved in cellular processes. Specifically, they inhibit phosphodiesterase (PDE) and β-secretase (BACE1). PDE inhibitors have applications in treating conditions like erectile dysfunction and pulmonary hypertension. BACE1 inhibitors are investigated for Alzheimer’s disease therapy. Our compound’s unique structure contributes to its inhibitory properties .
Wirkmechanismus
Target of Action
The primary target of this compound is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
This compound acts as an effective and selective KOR antagonist . It interacts with the KOR, blocking the receptor’s activity and preventing the normal action of endogenous or exogenous opioids .
Biochemical Pathways
The compound’s action on the KOR influences various biochemical pathways. By blocking the KOR, it can prevent the typical effects of opioids, such as analgesia, sedation, and respiratory depression
Pharmacokinetics
The compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability, ensuring that the compound reaches its target in the body and exerts its intended effect .
Result of Action
The compound’s action results in potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This indicates that the compound can effectively block the action of KOR agonists, thereby altering the physiological responses typically induced by these substances .
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25F3N2O2S2/c15-14(16,17)5-10-23(20,21)18-11-12-1-6-19(7-2-12)13-3-8-22-9-4-13/h12-13,18H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXASNPAYRSTKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)

![2-(benzylthio)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B2522415.png)
![5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one](/img/structure/B2522416.png)



![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)

![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)

